molecular formula C10H24O8S2 B14544860 [1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid CAS No. 62161-66-4

[1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid

Cat. No.: B14544860
CAS No.: 62161-66-4
M. Wt: 336.4 g/mol
InChI Key: RZBWHJMVWLWEDW-UHFFFAOYSA-N
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Description

[1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid is a chemical compound with the molecular formula C8H16O3S. This compound is known for its unique structure, which includes a cyclohexane ring substituted with hydroxymethyl groups and a methanesulfonic acid moiety. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid typically involves the reaction of cyclohexanone with formaldehyde and methanesulfonic acid. The reaction conditions often include the use of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as distillation and crystallization to purify the final product. The use of automated systems and reactors ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

[1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexylmethanol derivatives.

    Substitution: The methanesulfonic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include cyclohexanone derivatives, cyclohexylmethanol, and various substituted cyclohexane compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

[1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of [1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, while the methanesulfonic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanemethanol: Similar in structure but lacks the methanesulfonic acid moiety.

    Cyclohexylmethanol: Another related compound with a simpler structure.

    Cyclohexanone: A precursor in the synthesis of [1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid.

Uniqueness

The presence of both hydroxymethyl groups and a methanesulfonic acid moiety in this compound makes it unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

62161-66-4

Molecular Formula

C10H24O8S2

Molecular Weight

336.4 g/mol

IUPAC Name

[1-(hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid

InChI

InChI=1S/C8H16O2.2CH4O3S/c9-6-8(7-10)4-2-1-3-5-8;2*1-5(2,3)4/h9-10H,1-7H2;2*1H3,(H,2,3,4)

InChI Key

RZBWHJMVWLWEDW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CCC(CC1)(CO)CO

Origin of Product

United States

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